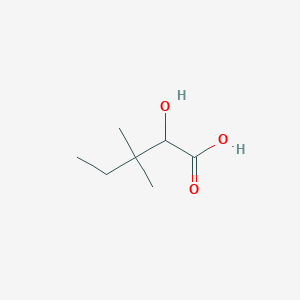
2-Hydroxy-3,3-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H14O3 . It contains 23 bonds in total, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of 2-Hydroxy-3,3-dimethylpentanoic acid can be achieved through various methods. One such method involves the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, and the hydrolysis of nitriles . Another method involves the Michael addition followed by methylation .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3,3-dimethylpentanoic acid includes 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol . The InChI code for this compound is1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) . Physical And Chemical Properties Analysis
2-Hydroxy-3,3-dimethylpentanoic acid is a solid substance with a melting point of 56-58°C . It has a molecular weight of 146.19 .Scientific Research Applications
Synthesis and Chemical Properties
2-Hydroxy-3,3-dimethylpentanoic acid, a compound with potential in various fields of chemistry and biology, can be synthesized through several methods, demonstrating its versatility in scientific research. One approach involves the stepwise Aldol addition and cyanhydrin formation with acetone and thallous cyanide, leading to the formation of related hydroxy and dimethylpentanoic acid derivatives. This process highlights its role in the development of novel chemical synthesis methods (Abu-Salem et al., 2008). Furthermore, the synthesis of 3-hydroxy-2,2-dimethylpropionc acid through hydrogen peroxide oxidation of hydroxypivaldehyde demonstrates the compound's relevance in producing derivatives with potential industrial and pharmaceutical applications (Jiang Nan-zhe, 2004).
Applications in Metal Complex Formation and Chelation
The synthesis and study of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have revealed these compounds' potential as CDK8 kinase inhibitors, indicating a promising avenue for cancer therapy research. This suggests that derivatives of 2-hydroxy-3,3-dimethylpentanoic acid could be significant in medicinal chemistry, particularly in the design of new anticancer drugs (Aboelmagd et al., 2021). Additionally, compounds such as 1,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid have been evaluated for their application in iron and aluminum chelation therapy, showcasing the potential use of similar hydroxy and dimethylpentanoic acid derivatives in treating metal accumulation diseases (Dean et al., 2009).
Role in Organic Synthesis and Drug Development
The compound's derivatives play a crucial role in organic synthesis, as evidenced by the one-pot asymmetric synthesis of esters of biologically active compounds. Such methodologies underscore the significance of 2-hydroxy-3,3-dimethylpentanoic acid and its derivatives in facilitating the synthesis of complex molecules for pharmaceutical applications, further broadening its range of applications in scientific research (Hou & Meyers, 2000).
Safety and Hazards
The safety information for 2-Hydroxy-3,3-dimethylpentanoic acid indicates that it may cause serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective equipment .
Relevant Papers One relevant paper discusses the first one-pot asymmetric synthesis of esters of highly biologically active (+)- and (-)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid . The paper provides a detailed description of the synthesis process and discusses the biological activity of the resulting compounds .
properties
IUPAC Name |
2-hydroxy-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNGLKYNXZIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,3-dimethylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)
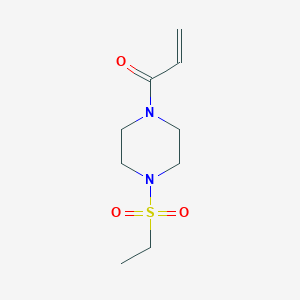

![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)


![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)
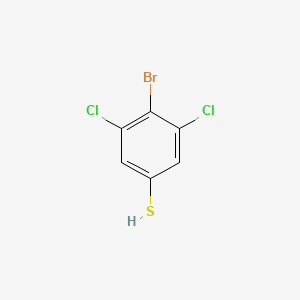
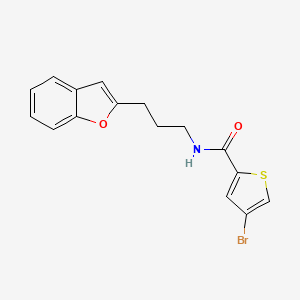

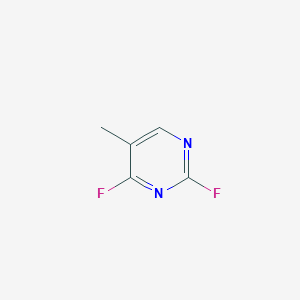

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)